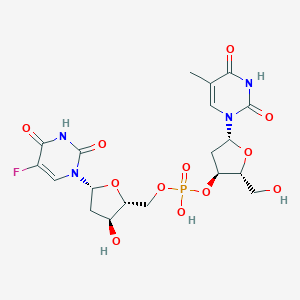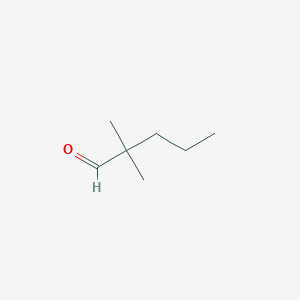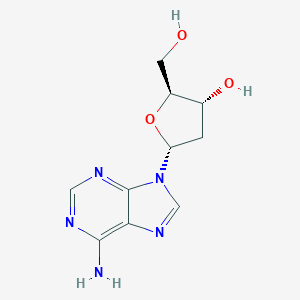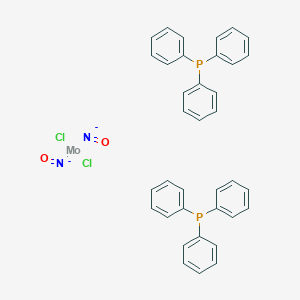
2-(Pyridin-4-yl)quinoline-4-carboxylic acid
Descripción general
Descripción
2-(Pyridin-4-yl)quinoline-4-carboxylic acid is a compound that has attracted interest in the scientific community for its potential in various applications, including coordination chemistry and material science. Its structural complexity allows for a wide range of chemical reactions and interactions, making it a subject of extensive research.
Synthesis Analysis
The compound has been synthesized through hydrothermal methods, leading to the formation of metal complexes. These complexes exhibit diverse structures, such as 1D chain structures and 3D supramolecular networks, determined by elemental analyses, IR spectra, and single-crystal X-ray diffraction analysis (Zhang et al., 2016).
Molecular Structure Analysis
Detailed crystal structure analysis of 2-(pyridin-4-yl)quinoline-4-carboxylic acid derivatives has been conducted. The analysis reveals the compound's ability to form hydrogen bonds and aromatic ring stacking interactions, which are crucial for understanding its reactivity and interactions in various chemical contexts (Huang et al., 2010).
Chemical Reactions and Properties
The compound’s versatility in chemical reactions is showcased through its role in synthesizing a range of quinoline derivatives via catalyzed multicomponent reactions. These reactions are notable for their chemo- and regioselectivity, contributing to the compound's utility in organic synthesis (Suresh et al., 2012).
Physical Properties Analysis
The compound's physical properties, such as fluorescence and photoluminescence, have been investigated, revealing its potential in material science applications. These properties are influenced by the molecular structure and the nature of its metal complexes (Twaróg et al., 2020).
Chemical Properties Analysis
Research into the chemical properties of 2-(Pyridin-4-yl)quinoline-4-carboxylic acid focuses on its reactivity and interaction with other molecules. This includes the synthesis of novel compounds through the functionalization of the quinoline and pyridine rings, highlighting the compound’s importance as a building block in organic chemistry (Kasatkina et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis and Structural Evaluation of Metal Complexes : Metal complexes based on 2-(pyridin-4-yl)quinoline-4-carboxylic acid have been synthesized and characterized, exhibiting structures useful in constructing 3D supramolecular networks. These complexes show notable fluorescent behavior and antibacterial activities, suggesting their potential application in these areas (Zhang et al., 2016).
Formation of Photoluminescent Coordination Polymers : The employment of 2-(pyridin-4-yl)quinoline-4-carboxylic acid in forming copper(II) coordination polymers has been reported. These polymers demonstrate photoluminescent properties with specific shifts in ligand absorption bands, indicating potential use in photoluminescent applications (Twaróg et al., 2020).
Crystal Structure Analysis : The crystal structure of compounds involving 2-(pyridin-4-yl)quinoline-4-carboxylic acid has been studied, revealing insights into the weak non-covalent interactions in supermolecular chemistry, which is crucial for designing and synthesizing novel materials and drugs (Huang et al., 2010).
Luminescent Switcher for Fast Naked-eye Detection of HCl : A luminescent coordination polymer based on 2-(pyridin-4-yl)quinoline-4-carboxylic acid has been developed for the specific sensing of HCl. This demonstrates its potential application in environmental monitoring (Zhang et al., 2015).
Antifungal Activity : Diverse 2-pyridinyl quinolines, including 2-(pyridin-4-yl)quinoline, have shown activities against dermatophytes, with broad-spectrum action against clinically important fungi, suggesting potential pharmaceutical applications (Kouznetsov et al., 2012).
Fluorescent Chemosensor for Cu2+ Detection : A quinoline derivative of 2-(pyridin-4-yl)quinoline-4-carboxylic acid has been coupled with carbon dots to create a "turn-off" fluorescent chemosensor for the detection of Cu2+ ions in tap water. This showcases its application in environmental monitoring and pollutant detection (Li et al., 2016).
Propiedades
IUPAC Name |
2-pyridin-4-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)12-9-14(10-5-7-16-8-6-10)17-13-4-2-1-3-11(12)13/h1-9H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXRRNLSWGROLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90161997 | |
| Record name | Cinchoninic acid, 2-(4-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)quinoline-4-carboxylic acid | |
CAS RN |
14228-23-0 | |
| Record name | Cinchoninic acid, 2-(4-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014228230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14228-23-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinchoninic acid, 2-(4-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-4-yl)quinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U2ZPK2XZA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the structural features of 2-(pyridin-4-yl)quinoline-4-carboxylic acid in the formation of metal complexes?
A: The 2-(pyridin-4-yl)quinoline-4-carboxylic acid (hereinafter referred to as the ligand) possesses multiple coordination sites due to the presence of nitrogen atoms in both the pyridine and quinoline rings, as well as an oxygen atom in the carboxylic acid group. This characteristic enables the ligand to form stable complexes with various metal ions. [, ] For instance, research demonstrates the ligand's ability to chelate metal ions like Mn(II), Co(II), Cd(II), and Ag(I), forming complexes with diverse structures, from 1D chains to 3D networks. [, ] The extended coordination capability of the ligand, particularly the additional pyridyl nitrogen compared to similar ligands with an arene ring, contributes to the formation of polymeric structures. []
Q2: How does the incorporation of 2-(pyridin-4-yl)quinoline-4-carboxylic acid into metal complexes affect their photoluminescent properties?
A: Research indicates that incorporating the ligand into metal complexes significantly influences their photoluminescent behavior. [] For example, when the ligand coordinates with copper(II) ions, the resulting coordination polymer exhibits photoluminescence with noticeable shifts in the ligand's absorption bands. [] This change is attributed to the metal-ligand interactions and the resulting electronic transitions within the complex. This finding suggests the potential application of these metal complexes in areas like fluorescent sensors or optoelectronic devices.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![Spiro[3.4]octan-5-one](/img/structure/B85115.png)